Cas no 946241-65-2 (methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate)
methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-[[2-[tetrahydro-6-[(2-methylphenyl)methyl]-1,1-dioxido-2H-1,2,6-thiadiazin-2-yl]acetyl]amino]benzoate
- VU0514812-1
- 946241-65-2
- AKOS021709714
- methyl 2-(2-(6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate
- methyl 2-({[6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate
- methyl 2-[[2-[6-[(2-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
- methyl 2-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate
- F3222-3740
- methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate
-
- Inchi: 1S/C21H25N3O5S/c1-16-8-3-4-9-17(16)14-23-12-7-13-24(30(23,27)28)15-20(25)22-19-11-6-5-10-18(19)21(26)29-2/h3-6,8-11H,7,12-15H2,1-2H3,(H,22,25)
- InChI Key: XYXSAVIVKQXRQW-UHFFFAOYSA-N
- SMILES: S1(N(CC(NC2C=CC=CC=2C(=O)OC)=O)CCCN1CC1C=CC=CC=1C)(=O)=O
Computed Properties
- Exact Mass: 431.15149208g/mol
- Monoisotopic Mass: 431.15149208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 708
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.322±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 663.0±55.0 °C(Predicted)
- pka: 12.68±0.70(Predicted)
methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3222-3740-2μmol |
methyl 2-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate |
946241-65-2 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3222-3740-5μmol |
methyl 2-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate |
946241-65-2 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-3740-10μmol |
methyl 2-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate |
946241-65-2 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-3740-20μmol |
methyl 2-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate |
946241-65-2 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3222-3740-1mg |
methyl 2-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate |
946241-65-2 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3222-3740-2mg |
methyl 2-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate |
946241-65-2 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3222-3740-3mg |
methyl 2-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate |
946241-65-2 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-3740-4mg |
methyl 2-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate |
946241-65-2 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3222-3740-5mg |
methyl 2-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate |
946241-65-2 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-3740-10mg |
methyl 2-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate |
946241-65-2 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
Additional information on methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate
Methyl 2-(2-{6-(2-Methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate: An Overview
Methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate (CAS No. 946241-65-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the study of this compound.
The chemical structure of methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate is intricate and includes a thiadiazine ring system with a methyl-substituted phenyl group and an acetamido functionality. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The thiadiazine ring is known for its ability to form stable complexes with various metal ions, which can influence the compound's reactivity and bioavailability.
Recent studies have focused on the synthesis of methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate using efficient and scalable methods. One notable approach involves the reaction of 6-(2-methylphenyl)methyl-1,1-dioxo-1λ6,2,6-thiadiazinane with an appropriate acyl chloride followed by esterification with methanol. This method has been shown to yield high purity products with good yields, making it suitable for large-scale production.
In terms of biological activities, methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate has demonstrated promising results in various assays. For instance, it has shown significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary studies have indicated that this compound may have potential as an antitumor agent due to its ability to induce apoptosis in cancer cells.
The mechanism of action of methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is the modulation of signaling pathways involved in inflammation and cell survival. For example, it may inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory genes.
Recent advancements in computational chemistry have also contributed to our understanding of the properties and potential applications of molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies have provided insights into the molecular interactions that underlie its biological activities and have guided the design of more potent analogs.
In addition to its therapeutic potential, methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate has been investigated for its use as a chemical probe in biological research. Its unique structural features make it a valuable tool for studying protein-protein interactions and signaling pathways in cells.
The safety profile of methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have shown that it exhibits low toxicity at therapeutic concentrations. However, further investigations are needed to fully assess its safety and efficacy in human subjects.
In conclusion, methyl 2-(2-{6-(2-methylphenyl)methyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)benzoate (CAS No. 946241-65-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent or chemical probe. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its properties for clinical use.
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